5-(2-thienyl)-4-{[(E)-2-thienylmethylidene]amino}-4H-1,2,4-triazole-3-thiol
Overview
Description
3-thiophen-2-yl-4-(thiophen-2-ylmethylideneamino)-1H-1,2,4-triazole-5-thione is a member of triazoles.
Scientific Research Applications
Antimicrobial Activities
- Some derivatives of 1,2,4-triazoles, which include structures related to the compound , have been evaluated for their antimicrobial activities. For instance, Bayrak et al. (2009) synthesized new compounds starting from isonicotinic acid hydrazide and found that most of the compounds exhibited good to moderate antimicrobial activity Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009.
Synthesis and Reactivity Studies
- Zozulynets et al. (2021) focused on the synthesis of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol and its interaction with aldehydes, demonstrating the compound's reactivity and potential for forming derivatives Zozulynets, Kaplaushenko, & Korzhova, 2021.
Structural Features and Biological Activities
- The study by Aksyonova-Seliuk et al. (2018) synthesized derivatives of 4-amino-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazoles-3-thiol and examined their structural features. These compounds have been noted for their broad spectrum of biological activities, including antiviral, anti-inflammatory, antimicrobial, and antioxidant properties Aksyonova-Seliuk, Panasenko, & Knysh, 2018.
Physicochemical Properties and Biological Activity
- Research by Kravchenko et al. (2018) investigated derivatives of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, highlighting the importance of understanding the synthesis, physical, chemical, and biological properties of these compounds. This study contributes to the development of new chemical compounds with predicted biological activity Kravchenko, Panasenko, & Knysh, 2018.
Green Synthesis and Evaluation
- Rajurkar and Shirsath (2017) achieved the green synthesis of derivatives of 4H-1,2,4-triazole-3-thiol and screened them for in-vivo antimicrobial activity. This approach emphasizes environmentally friendly methods in the synthesis of these compounds Rajurkar & Shirsath, 2017.
Protonation and Structural Studies
- Fizer et al. (2021) conducted a structural study on a polysubstituted 1,2,4-triazole, providing insights into the molecular design and synthetic strategies for triazole systems Fizer, Slivka, Sidey, Baumer, & Fizer, 2021.
Properties
IUPAC Name |
3-thiophen-2-yl-4-[(E)-thiophen-2-ylmethylideneamino]-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4S3/c16-11-14-13-10(9-4-2-6-18-9)15(11)12-7-8-3-1-5-17-8/h1-7H,(H,14,16)/b12-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSKPRBMKRPTOV-KPKJPENVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=NN2C(=NNC2=S)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=N/N2C(=NNC2=S)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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